molecular formula C22H22N2O3S B302885 N-(2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(phenylsulfanyl)acetamide

N-(2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(phenylsulfanyl)acetamide

Cat. No. B302885
M. Wt: 394.5 g/mol
InChI Key: KSJAQWKBOGNAFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(phenylsulfanyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as CSRM617, and it belongs to the class of isoindolinone derivatives.

Mechanism of Action

The mechanism of action of N-(2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(phenylsulfanyl)acetamide is not yet fully understood. However, it has been suggested that the compound may act by inhibiting specific enzymes or signaling pathways involved in the pathogenesis of various diseases.
Biochemical and Physiological Effects:
Studies have shown that N-(2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(phenylsulfanyl)acetamide has various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and prevent neuronal death. The compound has also been shown to have antioxidant properties.

Advantages and Limitations for Lab Experiments

The advantages of using N-(2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(phenylsulfanyl)acetamide in lab experiments include its potential therapeutic applications, its ability to inhibit specific enzymes or signaling pathways, and its various biochemical and physiological effects. However, the limitations of using this compound include its limited availability and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for the research on N-(2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(phenylsulfanyl)acetamide. These include:
1. Further investigation of the compound's mechanism of action to fully understand its therapeutic potential.
2. Development of more efficient and cost-effective synthesis methods for the compound.
3. In-depth studies on the compound's potential applications in cancer, inflammation, and neurodegenerative diseases.
4. Investigation of the compound's potential as an antimicrobial and antifungal agent.
5. Development of new derivatives of the compound with improved therapeutic properties.
Conclusion:
N-(2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(phenylsulfanyl)acetamide is a chemical compound that has shown promising results in scientific research for its potential therapeutic applications. The compound's mechanism of action is not yet fully understood, but it has various biochemical and physiological effects that make it a promising candidate for further investigation. With continued research, this compound may prove to be a valuable tool in the treatment of various diseases.

Synthesis Methods

The synthesis of N-(2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(phenylsulfanyl)acetamide involves a multi-step process that includes the reaction of 2-cyclohexylbenzoic acid with thionyl chloride, followed by the reaction with 2-aminothiophenol and N-(2-aminoethyl)acetamide. The final product is obtained after purification using column chromatography.

Scientific Research Applications

N-(2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(phenylsulfanyl)acetamide has shown promising results in various scientific research applications. It has been studied for its potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. The compound has also been investigated for its antimicrobial and antifungal properties.

properties

Product Name

N-(2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(phenylsulfanyl)acetamide

Molecular Formula

C22H22N2O3S

Molecular Weight

394.5 g/mol

IUPAC Name

N-(2-cyclohexyl-1,3-dioxoisoindol-5-yl)-2-phenylsulfanylacetamide

InChI

InChI=1S/C22H22N2O3S/c25-20(14-28-17-9-5-2-6-10-17)23-15-11-12-18-19(13-15)22(27)24(21(18)26)16-7-3-1-4-8-16/h2,5-6,9-13,16H,1,3-4,7-8,14H2,(H,23,25)

InChI Key

KSJAQWKBOGNAFX-UHFFFAOYSA-N

SMILES

C1CCC(CC1)N2C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)CSC4=CC=CC=C4

Canonical SMILES

C1CCC(CC1)N2C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)CSC4=CC=CC=C4

Origin of Product

United States

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